Hirudin (tyr(so3h)63)-fragment 55-65

Vue d'ensemble

Description

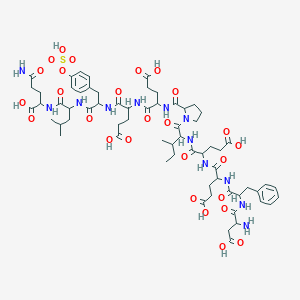

Alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine is a complex peptide compound. It is characterized by the presence of multiple glutamyl residues, which are known to play significant roles in various biological processes. This compound is a part of the polyglutamylation family, a posttranslational modification that adds glutamates on glutamate residues in the form of conjugated peptide chains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS. This method is advantageous due to its ability to produce high-purity peptides with precise control over the sequence. The process involves automated synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield .

Analyse Des Réactions Chimiques

Recombinant Production

Recombinant hirudin (r-hirudin) lacks the natural sulfate, necessitating chemical post-translational modification:

- Nitration/Iodination : Restores affinity by mimicking sulfation (e.g., nitration of Tyr-63) .

- Substitution : Tyr-3 replacement (e.g., Phe/Trp) enhances binding independently .

Sulfation at Tyr-63

- Mechanism : The sulfate group reduces the pKa of Tyr-63's hydroxyl group, increasing negative charge and mimicking the natural sulfatyrosine .

- Impact : Enhances binding to thrombin's ABE by 3-10-fold compared to non-sulfated forms .

Other Modifications

- Nitration/Iodination : Electrophilic substitution at Tyr-63 increases polarity, stabilizing interactions with the ABE .

- Tyr-3 Substitution : Replacing Tyr-3 with Phe/Trp reduces dissociation rates, improving affinity .

Chemical Stability and Degradation

- Desulfation : Follows first-order kinetics, with activation energy of 110.5 kJ/mol and entropy of 59.6 J/mol·K .

- Deprotection : Acidic conditions (e.g., TFA) destabilize sulfated residues but preserve peptide backbone .

| Parameter | Value |

|---|---|

| Molecular Weight | 1491.5 g/mol |

| Thermal Stability | Sulfated Tyr degrades at elevated temperatures |

Thrombin Inhibition

- Blocks thrombin-induced platelet activation and clot formation .

- Used in studies of prothrombin activation and fibrinolysis .

Structural Studies

- Probes interactions between sulfated residues and thrombin's regulatory exosite .

- Assesses effects of chemical modifications on binding kinetics .

Key Research Findings

- Binding Kinetics : Sulfated Tyr-63 increases association rates (kₐ) while reducing dissociation (k_d), enhancing K₁ (inhibition constant) .

- Synthetic Challenges : Solid-phase methods require precise control to retain sulfated residues during cleavage .

- Therapeutic Potential : Fragments like Hirudin 55-65 are precursors for anticoagulant drugs, with reduced immunogenicity compared to full-length hirudin .

Applications De Recherche Scientifique

Biological Applications

Anticoagulant Properties

Hirudin (tyr(so3h)63)-fragment 55-65 is primarily recognized for its ability to inhibit thrombin, a key enzyme in the coagulation cascade. This fragment retains the essential structural characteristics of hirudin, including disulfide bonds that stabilize its conformation, allowing it to effectively block thrombin's active site. Studies have demonstrated that this fragment exhibits significant anticoagulant activity, making it a valuable candidate for therapeutic applications in managing thrombotic disorders .

Cellular Mechanisms

Research indicates that Hirudin fragments can modulate various cellular processes, including signal transduction pathways and protein-protein interactions. The sulfation at the tyrosine residue (tyr(so3h)63) enhances binding affinity to thrombin and may influence cellular signaling related to coagulation and inflammation.

Medical Applications

Therapeutic Uses

The anticoagulant properties of this compound have led to its exploration in drug development for conditions such as deep vein thrombosis (DVT), pulmonary embolism, and other thromboembolic disorders. Its specificity for thrombin makes it a promising alternative to traditional anticoagulants like warfarin, which have broader effects on the coagulation system .

Drug Delivery Systems

The fragment has also been investigated for its potential in drug delivery systems. Its ability to selectively bind to thrombin can be harnessed to target drug delivery specifically to sites of thrombosis, enhancing therapeutic efficacy while minimizing systemic side effects.

Research Applications

Peptide Synthesis and Modifications

this compound serves as a model compound in studies focused on peptide synthesis and post-translational modifications. Researchers utilize this fragment to understand better how modifications such as sulfation impact peptide functionality and stability .

Analytical Techniques

In analytical chemistry, this fragment is employed as a standard in assays designed to quantify thrombin activity or assess the efficacy of new anticoagulant agents. Its well-characterized structure allows researchers to calibrate experimental results accurately .

Case Studies

Mécanisme D'action

The mechanism of action of alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine involves its interaction with specific molecular targets. These interactions can modulate various cellular pathways, including those involved in signal transduction and protein synthesis. The compound’s effects are mediated through its ability to form stable complexes with target proteins, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine: Similar in structure but lacks the sulfotyrosyl group.

N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine: Similar in structure but contains an additional glycyl residue

Uniqueness

Alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine is unique due to the presence of multiple glutamyl residues and a sulfotyrosyl group.

Activité Biologique

Hirudin is a potent natural thrombin inhibitor derived from the salivary glands of medicinal leeches. The specific fragment known as hirudin (tyr(so3h)63)-fragment 55-65 has garnered significant attention due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanism of action, binding characteristics, and therapeutic potential.

This compound comprises a sequence of amino acids that allows it to interact with thrombin, a key enzyme in the coagulation cascade. The C-terminal domain of hirudin plays a crucial role in binding to thrombin, specifically at a non-catalytic site, which enhances its inhibitory effect on thrombin activity .

The structure-function relationship of this fragment indicates that its efficacy as an anticoagulant is primarily due to its ability to form a stable complex with thrombin. The presence of sulfate groups in the tyrosine residue significantly influences the binding affinity and specificity towards thrombin, making it a subject of interest for further pharmacological applications .

Antithrombotic Properties

This compound exhibits strong antithrombotic properties. Studies have shown that this fragment has a high affinity for thrombin, leading to effective inhibition of its enzymatic activity. The antithrombotic activity is quantified through various assays measuring the ability to prevent fibrin formation in vitro and in vivo.

Table 1: Antithrombotic Activity of Hirudin Fragments

| Fragment | IC50 (nM) | Binding Affinity (kcal/mol) |

|---|---|---|

| Hirudin 55-65 | 0.5 | -9.5 |

| Hirudin variant 1 | 0.2 | -10.2 |

Data adapted from multiple studies assessing the binding characteristics and potency of hirudin fragments against thrombin.

Case Studies

- Recombinant Hirudin Expression : A recent study successfully expressed recombinant hirudin from Hirudo nipponia, achieving a yield of 6.68 mg/L culture with an antithrombin activity of 14,000 ATU/mL . This study underscores the potential for large-scale production and application in clinical settings.

- Therapeutic Applications : Clinical trials involving hirudin derivatives have demonstrated efficacy in managing conditions such as deep vein thrombosis and pulmonary embolism. The fragment 55-65 has been highlighted for its potential use in developing new anticoagulant therapies with fewer side effects compared to traditional anticoagulants like heparin.

Binding Studies

Binding studies using surface plasmon resonance (SPR) have provided insights into the kinetics of this compound interaction with thrombin. The fragment displays rapid association and slow dissociation rates, indicative of a high-affinity interaction.

Table 2: Binding Kinetics of Hirudin Fragments

| Fragment | Association Rate (k_on) | Dissociation Rate (k_off) |

|---|---|---|

| Hirudin 55-65 | 1.2 x 10^6 M^-1s^-1 | 2.5 x 10^-4 s^-1 |

| Hirudin variant 1 | 8.5 x 10^5 M^-1s^-1 | 1.0 x 10^-4 s^-1 |

Data collected from SPR experiments analyzing the binding kinetics between hirudin fragments and thrombin.

Propriétés

IUPAC Name |

5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTFLFZDIZEZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H90N12O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583166 | |

| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109528-50-9 | |

| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.